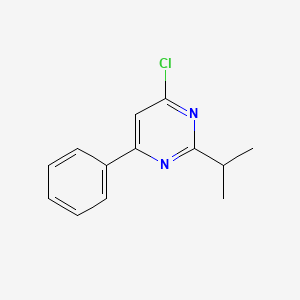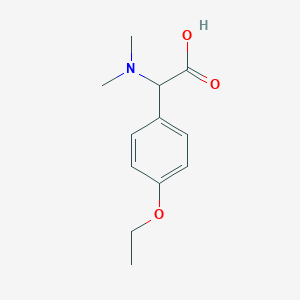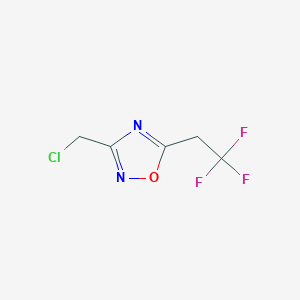
3-(Chloromethyl)-5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a chloromethyl group and a trifluoroethyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form oxadiazole N-oxides or reduction to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted oxadiazoles depending on the nucleophile used.
Oxidation Products: Oxadiazole N-oxides.
Reduction Products: Corresponding amines.
Scientific Research Applications
3-(Chloromethyl)-5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole
- 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole
- 3-(Chloromethyl)-5-(2,2,2-trifluoromethyl)-1,2,4-oxadiazole
Comparison:
- Uniqueness: The presence of the trifluoroethyl group in 3-(Chloromethyl)-5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole imparts unique properties such as increased lipophilicity and metabolic stability compared to its non-fluorinated analogs .
- Applications: While similar compounds may have comparable applications, the trifluoroethyl derivative often exhibits superior performance in terms of biological activity and material properties .
Properties
Molecular Formula |
C5H4ClF3N2O |
|---|---|
Molecular Weight |
200.54 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C5H4ClF3N2O/c6-2-3-10-4(12-11-3)1-5(7,8)9/h1-2H2 |
InChI Key |
XISPEIIBNDCVGT-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=NO1)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





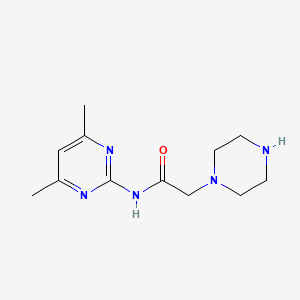
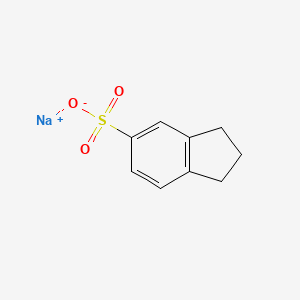


![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B12110913.png)
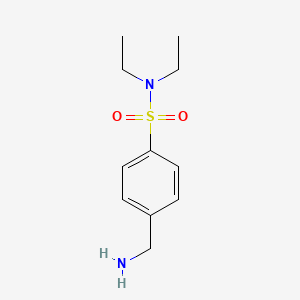
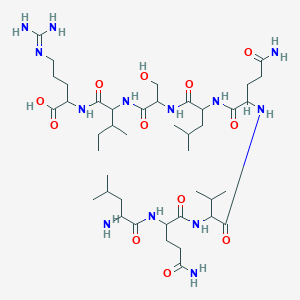

![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)
